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5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

PRMT3 Methyltransferase Epigenetics

5-(3-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine-2,4-dione class. It features a 3-methoxyphenyl substituent at the C-5 position of the fused pyridopyrimidine core.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
Cat. No. B4654855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C3C(=NC=C2)NC(=O)NC3=O
InChIInChI=1S/C14H11N3O3/c1-20-9-4-2-3-8(7-9)10-5-6-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19)
InChIKeyVNVQPFBZQUZYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione – Core Scaffold & Procurement-Relevant Identity


5-(3-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine-2,4-dione class. It features a 3-methoxyphenyl substituent at the C-5 position of the fused pyridopyrimidine core. This scaffold is a privileged structure in medicinal chemistry, frequently exploited in programs targeting kinases, dihydrofolate reductase (DHFR), and epigenetic regulators [1]. Its unadorned core (no N1- or N3-alkylation) distinguishes it from many library-embedded analogs that bear additional substitution at these positions, making it a versatile starting point for fragment-based design, late-stage functionalization, or direct biological profiling [2].

Why 5-(3-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged with Other Pyrido[2,3-d]pyrimidine-2,4-diones


Within the pyrido[2,3-d]pyrimidine-2,4-dione family, seemingly minor modifications at C-5, N-1, or N-3 produce profound shifts in target engagement, cellular potency, and ADME properties. For example, the presence and position of a methoxy group on the C-5 phenyl ring can alter DHFR inhibitory activity by more than an order of magnitude compared to unsubstituted phenyl or halogenated analogs [1]. Compounds bearing additional N-1-alkyl chains (e.g., tetrahydrofuran-2-ylmethyl or furan-2-ylmethyl) introduce steric bulk that can dramatically reorient the core within a binding pocket, abrogating activity against certain targets while creating new profiles against others [2]. Therefore, assuming functional interchangeability between this unsubstituted (at N1/N3) 3-methoxyphenyl variant and its closely related analogs risks selecting a compound with irrelevant or misleading biological readout for the intended assay or SAR campaign.

Quantitative Differentiation of 5-(3-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Against Key Comparators


PRMT3 Methyltransferase Binding Affinity Compared to C-5 Unsubstituted and N-1-Alkylated Analogs

In a protein stabilization assay against the ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibited an EC50 of 1.30 µM [1]. This value contrasts with the inactivity (EC50 > 50 µM) observed for the corresponding C-5 unsubstituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core, indicating that the 3-methoxyphenyl group is essential for PRMT3 engagement. Furthermore, commercial N-1-alkylated variants (e.g., 1-(tetrahydrofuran-2-ylmethyl) and 1-(furan-2-ylmethyl) derivatives) fail to exhibit measurable PRMT3 binding in the same assay format, underscoring the detrimental effect of N-1 substitution on this specific target interaction.

PRMT3 Methyltransferase Epigenetics

DHFR Inhibitory Profile Within the 5-Substituted Pyrido[2,3-d]pyrimidine Series

In a series of 5-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones evaluated for DHFR inhibition, the methoxyphenyl substitution pattern significantly modulates potency. While the exact 3-methoxyphenyl analog was not the most potent in this series, compounds bearing a 4-methoxyphenyl group at C-5 exhibited IC50 values of 7.1–8.7 µM against DHFR, compared to the reference methotrexate (IC50 = 5.57 µM) [1]. The 3-methoxyphenyl regioisomer is predicted by molecular docking to adopt a distinct orientation within the DHFR active site relative to the 4-methoxy analog, suggesting a differentiated but unquantified inhibitory profile that warrants direct experimental comparison. This positional sensitivity highlights that procurement of the incorrect regioisomer (e.g., 5-(4-methoxyphenyl) or 5-(2-methoxyphenyl)) will yield divergent DHFR pharmacology.

DHFR Antifolate Anticancer

Anticancer Potency Differentiation Among Methoxyphenyl vs Thiophene C-5 Substituents

In a head-to-head evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives in HepG2 and MCF-7 cancer cell lines, compounds bearing a single methoxyphenyl group at C-5 (analogs 5a/11a) showed antiproliferative activity comparable to dimethoxyphenyl-substituted analogs (5b/11b), but were significantly less potent than thiophene-substituted derivatives (5c/11c). Specifically, thiophene substitution enhanced anticancer activity by 25% in HepG2 and ~45% in MCF-7 cells relative to the methoxyphenyl series [1]. While the tested methoxyphenyl derivative is likely the 4-methoxy isomer, the data establish a class-level benchmark: C-5 methoxyphenyl derivatives consistently underperform thiophene analogs in these cell lines. This frames 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a representative methoxyphenyl probe for evaluating the contribution of electron-rich aryl groups vs heteroaryl systems in cytotoxicity assays.

Anticancer Tyrosine Kinase Apoptosis

N-1/N-3 Unsubstituted Core as a Versatile Intermediate Compared to Pre-Functionalized Commercial Analogs

The target compound retains free N-1 and N-3 positions on the pyrimidine-2,4-dione ring, in contrast to the majority of commercially catalogued analogs that bear alkyl, benzyl, or heterocyclylmethyl substituents at N-1 (e.g., tetrahydrofuran-2-ylmethyl, furan-2-ylmethyl, 2-phenylethyl) . This unsubstituted state provides two hydrogen-bond donor sites (pKa ~9-10 for the imide NH) and two nucleophilic centers amenable to regioselective N-functionalization under mild conditions. In fragment-based drug discovery, free NH groups are essential for detecting key interactions with protein hydrogen bond acceptors; pre-alkylated analogs mask these interactions and can produce false-negative screening results. The 3-methoxyphenyl group at C-5 further provides a spectroscopic handle (λmax ~280 nm, characteristic 1H NMR methoxy singlet at δ 3.8-3.9 ppm) for monitoring reaction progress during library synthesis [1].

Fragment-based design Late-stage functionalization Medicinal chemistry

Optimal Application Scenarios for 5-(3-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


PRMT3 Chemical Probe Development and Epigenetic Target Validation

Given its demonstrated PRMT3 binding (EC50 = 1.30 µM) and the inactivity of both the unsubstituted core and N-1-alkylated analogs, this compound is uniquely suited as a starting scaffold for developing first-in-class PRMT3 chemical probes. Research groups investigating PRMT3's role in ribosome biology, cancer, or metabolic disorders can use this compound to establish target engagement assays (CETSA, SPR, ITC) and generate initial SAR through N-1/N-3 functionalization [1].

Positional Methoxy SAR Studies in DHFR and Anticancer Programs

The well-documented sensitivity of DHFR inhibition and anticancer potency to the position of the methoxy substituent on the C-5 phenyl ring makes this compound an essential comparator in systematic regioisomer profiling. Procurement of the pure 3-methoxy isomer, alongside its 2-methoxy and 4-methoxy counterparts, enables rigorous deconvolution of positional effects on target binding and cellular activity, as highlighted by the differential DHFR IC50 values observed for the 4-methoxy series (7.1-8.7 µM) [1].

Fragment-Based Screening Library Design with Built-in Spectroscopic Handles

The combination of a low-molecular-weight core (MW ~269 g/mol), two free NH hydrogen bond donors, and a UV-active 3-methoxyphenyl chromophore makes this compound an ideal fragment for inclusion in NMR- and SPR-based screening libraries. Unlike pre-alkylated commercial analogs, the free NH groups permit detection of key hinge-binding interactions, while the methoxy group facilitates LC-MS quantification of fragment binding under equilibrium dialysis conditions [1].

Selective Late-Stage Diversification for Kinase-Focused Compound Collections

For medicinal chemistry teams building kinase-targeted libraries, this compound serves as a common intermediate that can be orthogonally N-1 and N-3 functionalized to access diverse chemotypes. The pyrido[2,3-d]pyrimidine-2,4-dione core is a recognized kinase hinge-binder, and systematic variation at N-1 and N-3 has been shown to modulate selectivity across the kinome [1]. Starting from this unsubstituted core rather than a pre-functionalized commercial analog reduces the synthetic step count by 2-3 steps for any given target library member.

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